molecular formula C15H18ClNO4 B11820285 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Cat. No.: B11820285
M. Wt: 311.76 g/mol
InChI Key: IWPBATCWPRFKBW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate (CAS: 791607-31-3) is a β-enamino ester derivative with a molecular formula of C₁₅H₁₈ClNO₄ and a molecular weight of 311.76 g/mol . The compound features a conjugated enamino ester backbone substituted with a chloroacetyl group and a 4-methoxyphenylamino moiety. It is commercially available for research use, with suppliers such as Santa Cruz Biotechnology and Combi-Blocks Inc. offering purities up to 95% .

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3

InChI Key

IWPBATCWPRFKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate typically involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with 2-chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Reference
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate C₁₅H₁₈ClNO₄ 311.76 Chloroacetyl, 4-methoxyphenylamino, enamino ester Research reagent; potential covalent inhibitor
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 231.25 Cyano group, 4-methoxyphenyl, syn-periplanar C=C conformation Precursor for bioactive propenoates/amides
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)thiophene-3-carboxylate C₁₈H₂₀N₂O₅S 376.43 Thiophene ring, 4-hydroxyphenyl, ethoxy oxoethyl group Synthesized via Petasis reaction (22% yield)
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate C₁₇H₁₄ClF₂NO₂ 351.75 4-Chlorophenyl, 2,4-difluorophenylamino, Z-configuration Structural isomerism impacts binding affinity
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate C₁₆H₁₆ClNO₄S 353.82 Thiophene core, chloroacetamido, 4-methoxyphenyl Enhanced aromatic interactions
Ethyl 3-[(2-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)ethyl)amino]but-2-enoate C₁₄H₁₇ClF₃N₃O₂ 351.75 Trifluoromethylpyridinyl, ethylamino linker High lipophilicity; potential kinase inhibition

Pharmacological and Chemical Implications

  • Chloroacetyl Group: The target compound’s chloroacetyl group may enable covalent binding to biological targets (e.g., enzymes), a feature absent in cyano or trifluoromethyl analogs .
  • Methoxyphenyl Motif : Common in all compounds, this group likely enhances π-π stacking in receptor binding.
  • Thiophene vs.
  • Fluorinated Derivatives : The difluorophenyl and trifluoromethyl groups in and enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Biological Activity

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects such as:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antimicrobial activity
  • Potential anticancer properties

These effects are likely mediated through the compound's structural components, which allow for specific interactions at the molecular level.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

Preliminary evaluations have suggested that this compound may have cytotoxic effects on cancer cell lines. For example, it has been tested against MIA Pa-Ca-2 pancreatic carcinoma and T47D breast carcinoma cells, showing promise as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-methoxyphenyl)aminobutanoateC15H19NO3Lacks chloroacetyl group; simpler structure
Ethyl 2-(2-bromoacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoateC15H18BrNO4Similar structure with bromo instead of chloro; potentially different reactivity
Ethyl 2-(acetyl)-3-[(4-methoxyphenyl)amino]but-2-enoateC15H18N O4Acetyl group instead of chloroacetyl; different biological activity profile

This comparative analysis highlights how the chloroacetyl group in this compound may confer distinct reactivity and biological properties not found in its analogs.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of the compound using murine models. Results indicated a significant reduction in edema and inflammatory cytokines post-treatment with the compound compared to controls.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.
  • Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in T47D breast carcinoma cells, with IC50 values indicating effective cytotoxicity.

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